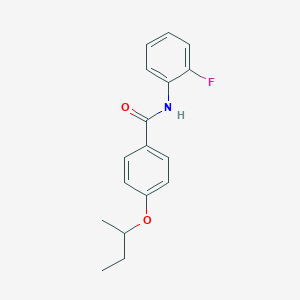

![molecular formula C18H21NO3 B268615 N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)

N-[3-(2-phenoxyethoxy)phenyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(2-phenoxyethoxy)phenyl]butanamide, commonly known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) modulators. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and fat burning.

Wirkmechanismus

GW501516 exerts its effects by binding to and activating N-[3-(2-phenoxyethoxy)phenyl]butanamideδ, a nuclear receptor that regulates various metabolic pathways. Activation of N-[3-(2-phenoxyethoxy)phenyl]butanamideδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in enhanced energy production and endurance. It also modulates the expression of genes involved in inflammation and cell proliferation.

Biochemical and Physiological Effects:

GW501516 has been shown to have several biochemical and physiological effects in animal and human studies. It increases endurance and reduces fatigue by enhancing the utilization of fatty acids as a source of energy. It also improves insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glucose metabolism. Moreover, it has been found to reduce inflammation and oxidative stress, which are implicated in various chronic diseases.

Vorteile Und Einschränkungen Für Laborexperimente

GW501516 has several advantages as a research tool, including its ability to enhance mitochondrial function, reduce inflammation, and improve lipid metabolism. It can be used to study the effects of N-[3-(2-phenoxyethoxy)phenyl]butanamideδ activation on various metabolic pathways and to investigate its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. However, it has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Zukünftige Richtungen

GW501516 has several potential future directions in the field of medicine and sports science. It could be further studied as a potential treatment for metabolic disorders such as obesity and diabetes, as well as for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, it could be used to investigate the role of N-[3-(2-phenoxyethoxy)phenyl]butanamideδ in cancer development and to develop novel cancer therapies. In sports science, it could be used to enhance endurance and performance in athletes, although its safety and legality need to be carefully evaluated.

Synthesemethoden

GW501516 can be synthesized using various methods, including the Claisen condensation reaction, the Suzuki coupling reaction, and the Buchwald-Hartwig amination reaction. The most common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(4-(2-(2-methyl-4-(trifluoromethyl)phenyl)-2-methylpropyl)phenoxy)ethylamine, followed by reduction with sodium borohydride.

Wissenschaftliche Forschungsanwendungen

GW501516 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, oncology, and neurology. It has been shown to improve lipid metabolism, reduce inflammation, and enhance mitochondrial function. Moreover, it has been found to have neuroprotective effects and to inhibit tumor growth in animal models.

Eigenschaften

Produktname |

N-[3-(2-phenoxyethoxy)phenyl]butanamide |

|---|---|

Molekularformel |

C18H21NO3 |

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

N-[3-(2-phenoxyethoxy)phenyl]butanamide |

InChI |

InChI=1S/C18H21NO3/c1-2-7-18(20)19-15-8-6-11-17(14-15)22-13-12-21-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,19,20) |

InChI-Schlüssel |

GFDPELPQCKLCNE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Kanonische SMILES |

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)

![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)

![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)

![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)

![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)

methanone](/img/structure/B268554.png)

![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)